2-(Diethylamino)ethane-1-sulfonamide
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Overview
Description
2-(Diethylamino)ethane-1-sulfonamide is an organic compound with the molecular formula C6H16N2O2S. It contains a tertiary amine and a sulfonamide group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethane-1-sulfonamide can be achieved through several methods:
Nucleophilic Substitution:
Reductive Amination: Another method includes the reductive amination of aldehydes or ketones with diethylamine, followed by sulfonamide formation.
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, primary and secondary amines, and various substituted derivatives .
Scientific Research Applications
2-(Diethylamino)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent and in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethane-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate interaction.
Protein Binding: It can bind to proteins, altering their structure and function.
Pathways: It affects various biochemical pathways, including those involved in cell signaling and metabolism
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethane-1-sulfonamide
- 2-(Diethylamino)propane-1-sulfonamide
- 2-(Diethylamino)butane-1-sulfonamide
Uniqueness
2-(Diethylamino)ethane-1-sulfonamide is unique due to its specific combination of a tertiary amine and sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H16N2O2S |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(diethylamino)ethanesulfonamide |
InChI |
InChI=1S/C6H16N2O2S/c1-3-8(4-2)5-6-11(7,9)10/h3-6H2,1-2H3,(H2,7,9,10) |
InChI Key |
PLLHYBGLFFDOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)N |
Origin of Product |
United States |
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